tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate
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Overview
Description
tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate is a complex organic compound with a unique structure that includes a pyridine ring, a carbamate group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-pyridinylmethylamine with 2-methylbutyl isocyanate under controlled conditions to form the desired carbamate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its interactions with molecular targets such as enzymes and receptors suggest possible applications in drug development for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Intermetallic Compounds: Metallic alloys with ordered structures, used in high-temperature applications.
Uniqueness
What sets tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Properties
Molecular Formula |
C17H27N3O3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate |
InChI |
InChI=1S/C17H27N3O3/c1-6-12(2)14(20-16(22)23-17(3,4)5)15(21)19-11-13-8-7-9-18-10-13/h7-10,12,14H,6,11H2,1-5H3,(H,19,21)(H,20,22) |
InChI Key |
WTFZEOQEQOZFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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